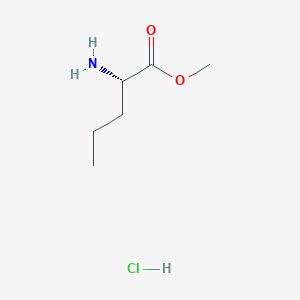

(S)-Methyl 2-aminopentanoate hydrochloride

Beschreibung

(S)-Methyl 2-aminopentanoate hydrochloride (CAS 56558-30-6) is an enantiomerically pure amino acid ester salt with the molecular formula C₆H₁₃NO₂·HCl and a molecular weight of 167.63 g/mol . It is also known as L-norvaline methyl ester hydrochloride and serves as a chiral building block in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates. The compound features a pentanoate backbone with a methyl ester group at the carboxyl terminus and a primary amine at the α-position, stabilized as a hydrochloride salt. Its stereochemical purity (S-configuration) is critical for applications in asymmetric synthesis, such as the production of protease inhibitors and bioactive peptides .

Eigenschaften

IUPAC Name |

methyl (2S)-2-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODNYRVZHKRFIW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556163 | |

| Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-30-6 | |

| Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Mode of Action

It is known that this compound belongs to the class of amino acid derivatives, which often interact with their targets by mimicking the structure of natural amino acids, thereby influencing protein synthesis and function.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant. This suggests that the compound can be absorbed efficiently in the digestive tract and can cross the blood-brain barrier, potentially affecting the central nervous system.

Biologische Aktivität

(S)-Methyl 2-aminopentanoate hydrochloride, also known as L-Norvaline methyl ester hydrochloride, is a chiral compound with significant biological activity, particularly noted for its role as an arginase inhibitor . This article delves into its biological properties, synthesis methods, applications, and relevant research findings.

- Molecular Formula : C₆H₁₄ClNO₂

- Molecular Weight : Approximately 167.63 g/mol

- Solubility : Enhanced solubility in water due to its hydrochloride salt form.

Biological Activity

-

Arginase Inhibition :

- This compound has been identified as a potent inhibitor of arginase, an enzyme that converts arginine into ornithine and urea. By inhibiting this enzyme, the compound can increase levels of nitric oxide (NO), which is crucial for various physiological processes including vasodilation and neurotransmission.

- Increased NO levels are particularly relevant in conditions related to impaired nitric oxide production, such as cardiovascular diseases and neurodegenerative disorders.

-

Peptide Synthesis :

- The compound serves as a valuable building block for synthesizing peptides containing the non-proteinogenic amino acid L-norvaline. This incorporation allows researchers to explore the impact of L-norvaline on peptide structure and function.

Case Studies

- Cardiovascular Health : A study investigating the effects of this compound on cardiovascular health demonstrated that its arginase inhibition could potentially lead to therapeutic strategies for managing hypertension and other cardiovascular conditions.

- Neurodegenerative Disorders : Research has shown that compounds that increase NO levels may have protective effects in models of neurodegeneration. The application of this compound in such models suggests a potential role in mitigating symptoms associated with diseases like Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of this compound typically involves several steps to ensure high yields and the selective formation of the desired chiral center. Common methods include:

- Enzymatic Approaches : Utilizing engineered enzymes like glutamate dehydrogenase can enhance the efficiency of synthesizing related compounds from biomass-derived precursors .

- Standard Peptide Coupling Techniques : The compound can be readily deprotected and coupled with other amino acids using established peptide synthesis methods, allowing for versatile applications in biochemical research.

Applications

This compound has diverse applications in both pharmaceutical development and biochemical research:

- Therapeutic Development : Its role as an arginase inhibitor positions it as a candidate for drug development aimed at treating conditions linked to nitric oxide deficiency.

- Biochemical Research : As a building block for peptides, it is instrumental in studies exploring peptide functionality and stability.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Chiral Synthesis :

- Precursor for Bioactive Compounds :

- Neuropharmacology :

Biochemical Applications

- Enzyme Substrates :

- Metabolic Studies :

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship analysis indicated that modifications at the amino group enhanced efficacy .

Case Study 2: Pain Management

Research involving rodent models showed that compounds derived from this compound effectively reduced mechanical allodynia and thermal hyperalgesia, suggesting their potential use in treating neuropathic pain conditions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Ester Derivatives of Norvaline

(S)-Methyl 2-aminopentanoate hydrochloride is structurally related to other norvaline derivatives, differing in ester groups or counterions. Key comparisons include:

Key Differences :

- Ester Group : The ethyl ester analog (CAS 40918-51-2) exhibits higher boiling and melting points due to increased alkyl chain length, enhancing thermal stability .

- Carbon Chain Length: The butanoate derivative (C4) has reduced steric hindrance compared to pentanoate (C5), favoring faster coupling in peptide synthesis .

- Functional Groups: The diaminopentanamide derivative introduces amide bonds, altering solubility and enabling crosslinking in polymer chemistry .

Salt vs. Free Base: Stability and Reactivity

The hydrochloride salt form of (S)-methyl 2-aminopentanoate improves solubility in polar solvents (e.g., water, methanol) and enhances stability during storage compared to its free base [(S)-Methyl 2-aminopentanoate (CAS 29582-96-5)]. The free base requires stringent handling (P210 precautions against ignition) and is prone to racemization under acidic conditions .

Pharmaceutical Relevance: Peptide Intermediates

- Target Compound : Used in synthesizing keramamide J analogs (marine sponge-derived cyclic peptides) via condensation with L-isoleucic acid .

- Ethyl Ester Analog : A key intermediate in Perindopril , an angiotensin-converting enzyme (ACE) inhibitor, due to its resistance to enzymatic hydrolysis in vivo .

- Impurity Profiles : The free base form (Arginine Impurity 11, CAS 56558-30-6) is monitored as a process-related impurity in peptide APIs, requiring strict chiral purity controls .

Physicochemical Properties

| Property | This compound | L-Norvaline Ethyl Ester Hydrochloride | (S)-Methyl 2-aminobutanoate Hydrochloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 167.63 | 183.65 | 153.59 |

| Melting Point (°C) | 104–106 | 104–106 | 98–100 (decomposes) |

| Storage Conditions | 0–5°C | 0–5°C | Room temperature |

| Chiral Purity | ≥99% | ≥99% | ≥97% |

| Solubility in MeOH | High | Moderate | High |

Vorbereitungsmethoden

Synthesis of Racemic 2-Aminopentanoic Acid Methyl Ester

The racemic precursor is typically synthesized via ammonolysis of α-bromo esters . For example, methyl 2-bromopentanoate reacts with ammonia in methanol or isopropyl alcohol to yield DL-2-aminopentanoate. In a protocol adapted from [CN103012190A], ammoniation occurs at 10°C with a 25% methanol-ammonia solution, followed by 38–42 hours of stirring at 20°C. Post-reaction, the mixture is concentrated under reduced pressure, and anhydrous isopropyl alcohol is added to precipitate unreacted starting materials. The remaining oily residue contains free DL-2-aminopentanoate.

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Ammonia concentration | 25% (w/w) in methanol |

| Temperature | 10°C (initial), 20°C (stirring) |

| Reaction time | 38–42 hours |

| Solvent ratio (methanol:ester) | 23–28:5–7 (w/w) |

Enantiomeric Resolution Using L-Tartaric Acid

Resolution of the racemic mixture employs L-tartaric acid to form diastereomeric salts. The (S)-enantiomer preferentially crystallizes due to differential solubility. In a representative procedure, DL-2-aminopentanoate (169 g) is dissolved in methanol (500 g), and L-tartaric acid (120 g) is added slowly. Cooling to room temperature induces crystallization of the (S)-enantiomer double salt, which is filtered and washed. Subsequent treatment with hydrogen chloride gas in methanol yields this compound with a 47.8% recovery and optical purity of [α] = +24° (c=1, H₂O).

Optimization Insights :

-

Molar ratio : 15–16:8 (amine:L-tartaric acid) ensures efficient salt formation.

-

Solvent volume : Methanol at 2.5–3.4× the substrate weight maximizes solubility while minimizing losses.

Direct Asymmetric Synthesis

Asymmetric methodologies bypass resolution steps by constructing the chiral center during synthesis. Although less documented for this specific compound, analogous routes provide actionable insights.

Catalytic Asymmetric Amination

Transition-metal catalysts (e.g., palladium or rhodium complexes) enable enantioselective amination of α-keto esters. For example, methyl 2-oxopentanoate reacts with ammonia in the presence of a chiral phosphine ligand to yield the (S)-enantiomer. While no direct data exists for 2-aminopentanoate, related systems report >90% enantiomeric excess (ee) under optimized conditions.

Hypothetical Reaction Scheme :

Enzymatic Resolution

Lipases or acylases selectively hydrolyze one enantiomer of a racemic ester. For instance, Candida antarctica lipase B (CAL-B) hydrolyzes (R)-methyl 2-aminopentanoate, leaving the (S)-enantiomer intact. A 2013 study on analogous esters achieved 98% ee with immobilized enzymes.

Trimethylchlorosilane-Mediated Esterification

A scalable, one-pot method from [CN103224437A] uses trimethylchlorosilane (TMCS) and methanol to convert (S)-2-aminopentanoic acid directly into its methyl ester hydrochloride.

Reaction Mechanism and Conditions

The amino acid reacts with TMCS in methanol, forming the silylated intermediate, which undergoes esterification. Hydrochloric acid generated in situ protonates the amine, yielding the hydrochloride salt.

Typical Protocol :

-

Add TMCS (1.3–1.8 eq) dropwise to methanol (8–10× volume) at 25°C.

-

Introduce (S)-2-aminopentanoic acid and stir for 12–15 hours.

-

Concentrate the mixture, add anti-solvent (e.g., tetrahydrofuran), and filter to isolate the product.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 90–98% |

| Purity (HPLC) | ≥98.5% |

| Reaction time | 12–15 hours |

Advantages :

-

Avoids low-temperature steps required by thionyl chloride/methanol methods.

-

Compatible with moisture-sensitive amino acids.

Comparative Analysis of Methods

Key Findings :

-

Chiral resolution suits small-scale production but suffers from yield limitations.

-

TMCS esterification offers the best balance of yield and scalability for industrial applications.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-Methyl 2-aminopentanoate hydrochloride in laboratory settings?

- Methodology : The compound is typically synthesized via condensation reactions using Boc-protected amino acids. For example, coupling L-isoleucic acid derivatives with methyl esters under conditions involving carbodiimide reagents (e.g., DCC) . Purification often involves recrystallization or column chromatography with solvents like ethyl acetate/hexane mixtures. Ensure inert atmospheres (N₂/Ar) to prevent racemization .

Q. How can researchers characterize the purity and enantiomeric excess of this compound?

- Analytical Techniques :

- Chiral HPLC : Use columns like Chiralpak® IA or IB with mobile phases (e.g., hexane/isopropanol) to determine enantiomeric purity .

- NMR Spectroscopy : Analyze proton shifts in D₂O or CDCl₃ to confirm stereochemistry (e.g., δ 3.65 ppm for methyl ester protons) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode (expected [M+H]⁺ ≈ 178.1) .

Q. What safety precautions are necessary when handling this compound in laboratory experiments?

- Safety Protocol :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of dust .

- Avoid skin contact; rinse immediately with water if exposed .

- Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step organic syntheses?

- Optimization Approaches :

- Catalyst Selection : Use HOBt (hydroxybenzotriazole) to suppress racemization during peptide couplings .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful drying to prevent ester hydrolysis .

- Temperature Control : Maintain reactions at 0–4°C during coupling steps to minimize side reactions .

Q. How does the chiral configuration of this compound influence its interactions in biochemical assays?

- Mechanistic Insights :

- The (S)-enantiomer exhibits higher binding affinity to amino acid transporters (e.g., LAT1) compared to the (R)-form, as shown in competitive inhibition assays using radiolabeled leucine .

- In enzyme studies, the stereochemistry affects substrate recognition in peptidase assays, with the (S)-form showing resistance to cleavage by nonspecific proteases .

Q. What analytical approaches resolve contradictions in solubility and stability data reported for this compound across different studies?

- Resolution Strategies :

- pH-Dependent Solubility : Conduct solubility tests in buffered solutions (pH 1–12) to identify optimal conditions (e.g., maximal solubility at pH 3–4 due to protonated amine groups) .

- Stability Profiling : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess hydrolytic stability. Degradation products (e.g., free amino acid) indicate ester bond susceptibility .

Q. How can researchers design experiments to assess the metabolic stability of this compound in in vitro models?

- Experimental Design :

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and quantify remaining substrate via LC-MS/MS at 0, 15, 30, and 60 minutes .

- Plasma Stability : Monitor degradation in fresh plasma (37°C) using HPLC-UV detection (λ = 210 nm) to evaluate esterase-mediated hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.